3,3'-Dibutyl-2,2'-bithiophene
CAS No.: 135926-91-9
Cat. No.: VC19114134
Molecular Formula: C16H22S2
Molecular Weight: 278.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 135926-91-9 |
|---|---|
| Molecular Formula | C16H22S2 |
| Molecular Weight | 278.5 g/mol |
| IUPAC Name | 3-butyl-2-(3-butylthiophen-2-yl)thiophene |
| Standard InChI | InChI=1S/C16H22S2/c1-3-5-7-13-9-11-17-15(13)16-14(8-6-4-2)10-12-18-16/h9-12H,3-8H2,1-2H3 |
| Standard InChI Key | UUIUHSZRTFTUOO-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC1=C(SC=C1)C2=C(C=CS2)CCCC |
Introduction
Chemical Structure and Properties
Molecular Architecture
3,3'-Dibutyl-2,2'-bithiophene consists of two fused thiophene rings linked via a single bond at the 2,2'-positions. The butyl groups at the 3,3'-positions introduce steric bulk, influencing molecular packing and solubility. The planar bithiophene core enables π-conjugation, while the alkyl chains enhance processability in thin-film applications.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₂₀S₂ | |
| Molecular Weight | 248.38 g/mol | |
| Melting Point | ~99–101°C (for analogous compounds) | |
| Solubility | Toluene, chloroform, hexane |
Electronic and Steric Effects
The butyl groups at the 3,3'-positions reduce intermolecular π-π stacking, potentially improving solubility and crystallinity in films. This steric effect contrasts with unsubstituted bithiophenes, which often form densely packed structures limiting charge transport . The electron-rich thiophene rings enable redox activity, critical for applications in organic field-effect transistors (OFETs) and photovoltaics .
Synthesis and Derivatization
Synthetic Routes
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Bromination of thiophene | Br₂, FeCl₃, CHCl₃ | ~85% |
| Alkylation | CuCl₂, LDA, THF, -78°C | ~70% |
| Polymerization | Electrochemical oxidation (0.1 M TBAP, CH₃CN) |
Key Challenges
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Steric Hindrance: Bulky butyl groups may impede planarity, affecting conjugation length.
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Regioselectivity: Competing substitution at the 5,5'-positions during alkylation .
Applications in Organic Electronics
Semiconductor Materials
3,3'-Dibutyl-2,2'-bithiophene derivatives serve as precursors for low-bandgap polymers and small-molecule semiconductors. For example:
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Polymer Synthesis: Electrochemical polymerization yields poly[3,3'-dialkylbithiophene], which exhibits thermochromic effects and reversible doping .
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Oligothiophenes: Cross-coupling reactions with aryl/heteroaryl groups create extended π-systems for OFETs and OLEDs .
Performance Metrics
| Application | Property | Performance |
|---|---|---|
| OFETs | Mobility (μ) | 0.1–1 cm²/V·s (analogues) |
| OPVs | Power Conversion Efficiency (PCE) | Up to 7.3% (copolymer blends) |
| Electrochromic Devices | Contrast Ratio | High (steric effects) |
Comparative Analysis with Related Compounds
Structural Analogues
Electrochemical Behavior
Studies on poly(4,4'-dibutyl-2,2'-bithiophene) reveal reversible doping and stable charge transport, suggesting similar behavior for 3,3'-dibutyl derivatives . Conductivity increases during oxidation, peaking at moderate doping levels before overoxidation degrades activity .
Challenges and Future Directions
Synthetic Limitations
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Regioselectivity: Competing alkylation at the 5,5'-positions necessitates protective groups.
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Purity: Side products from coupling reactions require chromatographic purification .
Research Gaps
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Detailed Toxicity Data: Limited environmental impact studies, critical for commercial applications.
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Device Optimization: Systematic studies on butyl chain length vs. performance in OFETs/OPVs.
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